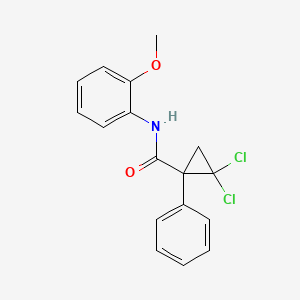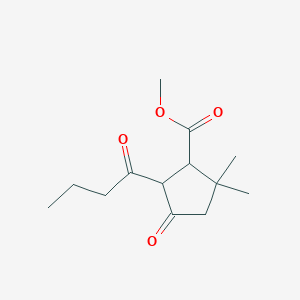![molecular formula C11H8N4O5 B4933671 3-[(3,5-Dinitropyridin-2-yl)amino]phenol CAS No. 326899-75-6](/img/structure/B4933671.png)
3-[(3,5-Dinitropyridin-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dinitropyridin-2-yl)amino]phenol is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound features a phenol group attached to an amino group, which is further connected to a 3,5-dinitropyridin-2-yl moiety. The presence of the dinitropyridinyl group imparts significant electron-withdrawing characteristics, making it a valuable component in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate aminophenol derivative. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the aminophenol attacks the electron-deficient pyridine ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The compound can participate in SNAr reactions due to the electron-withdrawing nature of the dinitropyridinyl group, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Major Products Formed
From SNAr Reactions: Substituted phenol derivatives with various nucleophiles attached to the pyridine ring.
From Reduction: Amino derivatives of the original compound.
From Oxidation: Quinones or other oxidized phenol derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 3-[(3,5-Dinitropyridin-2-yl)amino]phenol exerts its effects is primarily based on its electron-withdrawing properties. The dinitropyridinyl group enhances the compound’s reactivity towards nucleophiles, making it an effective probe for detecting biothiols. The interaction with biothiols involves nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient pyridine ring, leading to a measurable change in fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Another compound with strong electron-withdrawing groups used in similar applications.
2,4-Dinitrobenzenesulfonyl chloride: Utilized in the detection of amines and other nucleophiles.
7-Nitro-2,1,3-benzoxadiazole: Known for its use in fluorescent probes and sensors.
Uniqueness
3-[(3,5-Dinitropyridin-2-yl)amino]phenol stands out due to its higher electron-withdrawing ability compared to other commonly used groups, such as 2,4-dinitrophenyl and 2,4-dinitrobenzenesulfonyl . This makes it more sensitive and selective in detecting biothiols and other nucleophiles, enhancing its utility in various scientific and industrial applications .
Propriétés
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326899-75-6 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
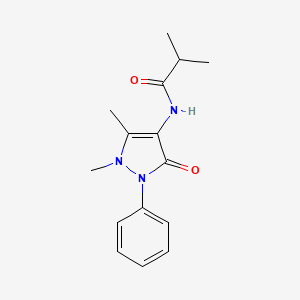
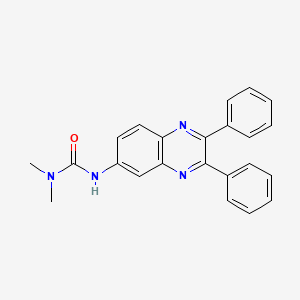
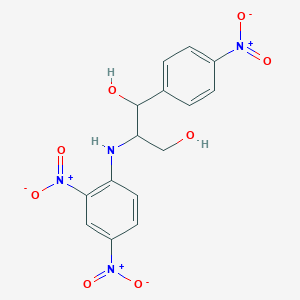

![Cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4933649.png)
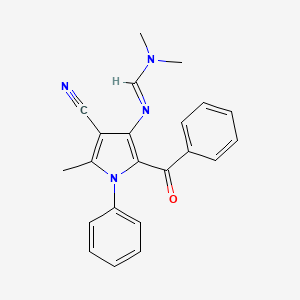
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
